

Second-Generation HIV Integrase Inhibitors Demonstrate Superior Efficacy Against Resistant Strains

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A comparative analysis of second-generation integrase strand transfer inhibitors (INSTIs), such as dolutegravir and bictegravir, reveals a significantly higher barrier to resistance and sustained potency against HIV-1 strains that are resistant to first-generation agents like raltegravir and elvitegravir. This superior profile makes them a cornerstone of modern antiretroviral therapy, offering durable viral suppression in both treatment-naïve and experienced patients.

Integrase strand transfer inhibitors (INSTIs) are a class of antiretroviral drugs that block the HIV-1 integrase enzyme, a critical component for the virus to insert its genetic material into the host cell's DNA. While first-generation INSTIs, raltegravir (RAL) and elvitegravir (EVG), were significant advancements in HIV treatment, their effectiveness can be compromised by the emergence of drug resistance mutations in the integrase gene.[1][2] Second-generation INSTIs, including dolutegravir (DTG) and bictegravir (BIC), were specifically designed to overcome these challenges, exhibiting a higher genetic barrier to resistance and retaining activity against many viral strains resistant to their predecessors.[1][2]

Comparative Efficacy Against INSTI-Resistant HIV-1

The enhanced efficacy of second-generation INSTIs is most evident when examining their performance against HIV-1 with specific resistance-associated mutations (RAMs). These mutations often occur at key amino acid positions within the integrase enzyme, such as Q148, N155, and Y143.[3]



Table 1 provides a comparative summary of the in vitro efficacy of first and second-generation INSTIs against wild-type HIV-1 and various INSTI-resistant mutants. The data, presented as fold change (FC) in the 50% inhibitory concentration (IC50) relative to wild-type, clearly illustrates the superior resilience of dolutegravir and bictegravir to common resistance mutations. A lower fold change indicates greater potency of the drug against the mutant virus.

HIV-1 Integrase Mutant	Raltegravir (RAL) FC in IC50	Elvitegravir (EVG) FC in IC50	Dolutegravir (DTG) FC in IC50	Bictegravir (BIC) FC in IC50
Wild-Type	1.0	1.0	1.0	1.0
Single Mutations				
Y143R	>10	>10	1.0 - 3.3	1.0 - 1.4
N155H	5 - 19	5 - 10	1.0 - 2.0	1.0 - 1.5
Q148H	7 - 10	>10	1.0 - 2.0	1.0 - 1.3
Q148R	>10	>10	1.0 - 3.0	1.0 - 1.5
R263K	-	-	1.4 - 2.0	-
Double/Triple Mutations				
G140S + Q148H	>100	>100	2.0 - 10.0	1.5 - 3.0
E92Q + N155H	>50	>50	1.4 - 3.3	1.0 - 2.0
Q148R + E138K	>100	>144	-	2.5
Q148K/H/R + E138A/K + G140A/C/S	>100	>144	5.0 - 15.0	7.59

Data compiled from multiple sources.[3][4][5][6][7] Note: Fold change values can vary between studies due to different assay methodologies.

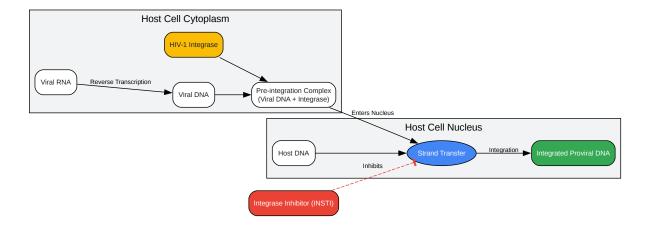
As shown in the table, single mutations like Y143R, N155H, and Q148H/R lead to significant increases in the IC50 for raltegravir and elvitegravir, indicating reduced susceptibility. In



contrast, dolutegravir and bictegravir maintain near wild-type activity against these single mutants.[3][4] Even against highly resistant strains with multiple mutations, such as the G140S + Q148H combination, second-generation INSTIs demonstrate markedly better activity than their first-generation counterparts.[3][7]

Mechanism of Action and Resistance

The mechanism of action of INSTIs involves binding to the active site of the HIV-1 integrase enzyme, preventing the strand transfer step of viral DNA integration into the host genome.

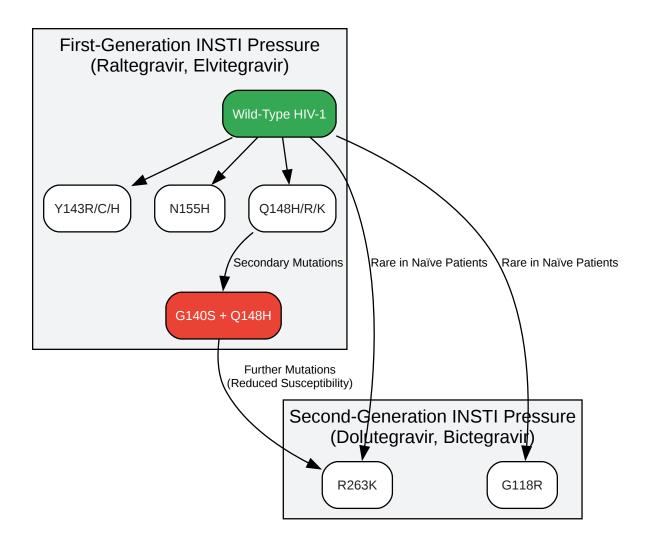


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Mechanism of HIV-1 integration and inhibition by INSTIs.

Resistance to INSTIs arises from mutations in the integrase enzyme that reduce the binding affinity of the inhibitor to its target. Second-generation INSTIs have a more flexible chemical structure and a longer dissociation half-life from the integrase-DNA complex, allowing them to maintain binding and inhibitory activity even when resistance mutations are present.[8]





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Major pathways of resistance to INSTIs.

Experimental Protocols

The data presented in this guide are primarily derived from in vitro phenotypic susceptibility assays. A common method is the single-cycle infectivity assay, which provides a rapid and quantitative measure of drug efficacy.

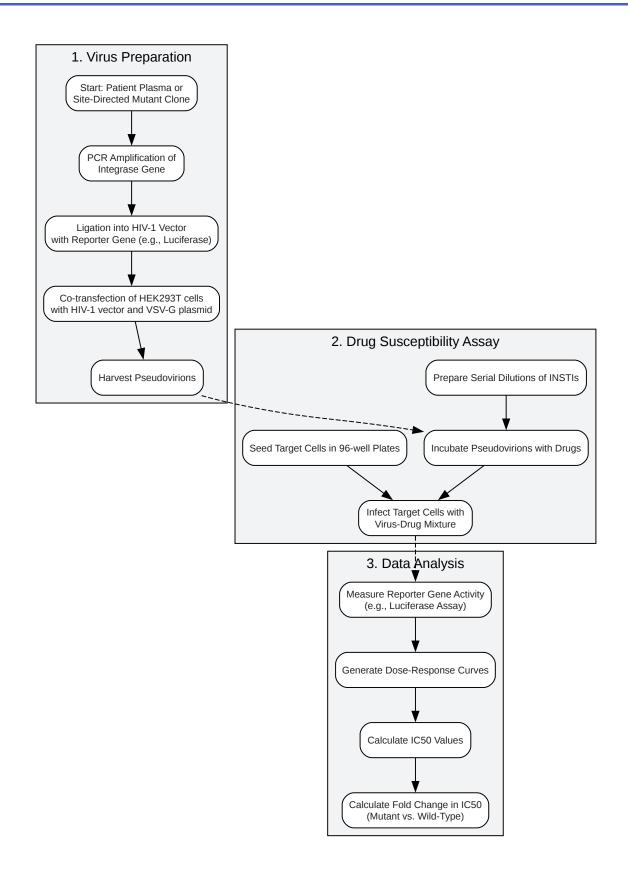
Phenotypic Drug Susceptibility Assay (Single-Cycle Infectivity Assay) Protocol:

- Generation of Pseudovirions:
 - HEK293T cells are co-transfected with two plasmids:



- An HIV-1 genomic vector that has the integrase gene from the patient's virus or a sitedirected mutant. This vector also contains a reporter gene, such as luciferase, in place of the viral envelope gene.
- An expression vector for a viral envelope glycoprotein, such as the vesicular stomatitis virus G protein (VSV-G), to allow the virus to infect a broad range of cells.
- The transfected cells produce viral particles (pseudovirions) that are capable of a single round of infection.
- Drug Susceptibility Testing:
 - Target cells (e.g., MT-4 or TZM-bl cells) are seeded in 96-well plates.
 - The pseudovirions are incubated with serial dilutions of the antiretroviral drugs being tested.
 - The virus-drug mixtures are then added to the target cells.
 - A control experiment is run in parallel with a wild-type reference virus.
- Data Analysis:
 - After a set incubation period (e.g., 48-72 hours), the cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured.
 - The drug concentration that inhibits viral replication by 50% (IC50) is calculated by fitting the dose-response data to a sigmoid curve using non-linear regression analysis.[9]
 - The fold change in IC50 is determined by dividing the IC50 of the drug against the mutant virus by the IC50 against the wild-type reference virus.[10]





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Workflow for phenotypic drug susceptibility testing.



Conclusion

The available in vitro data strongly support the superior efficacy of second-generation INSTIs, dolutegravir and bictegravir, against HIV-1 strains with common resistance mutations that compromise the activity of first-generation agents. Their high barrier to resistance and robust performance against a wide range of resistant variants make them invaluable components of current and future HIV treatment strategies. For researchers and drug development professionals, the continued exploration of resistance mechanisms and the development of novel inhibitors with even broader activity remain critical priorities in the ongoing effort to combat HIV/AIDS.

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